![molecular formula C19H17F3N2O2S B2547764 (2-methoxyphenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851805-59-9](/img/structure/B2547764.png)
(2-methoxyphenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
The compound (2-methoxyphenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
is a complex organic molecule with the molecular formula C19H17F3N2O2S
. It contains several functional groups, including a methoxyphenyl group, a trifluoromethylbenzyl group, and an imidazolylmethanone group .
Molecular Structure Analysis
The molecular structure of this compound is based on the molecular formula C19H17F3N2O2S
. It contains 19 carbon atoms, 17 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in the molecule would be determined by the specific bonds and functional groups present.
Scientific Research Applications
- Boron Reagents for SM Coupling : The compound can act as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it suitable for diverse substrates. Researchers have tailored various boron reagents for specific coupling conditions, and this compound falls into that category .
Trifluoromethylpyridine Synthesis
Trifluoromethylpyridines find applications in medicinal chemistry, agrochemicals, and materials science. While the compound is not a direct trifluoromethylpyridine, its trifluoromethyl group suggests potential synthetic routes. For instance, chlorination of 2-chloro-5-methylpyridine followed by vapor-phase fluorination could lead to 2,3-dichloro-5-(trichloromethyl)pyridine, an intermediate in trifluoromethylpyridine synthesis .
(2-Methoxyphenyl)methanol Derivatives
Although not directly related to the compound, exploring derivatives of (2-methoxyphenyl)methanol could yield interesting applications. Researchers have investigated its use in organic synthesis, as a building block for natural product synthesis, and in medicinal chemistry .
properties
IUPAC Name |
(2-methoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-26-16-8-3-2-7-15(16)17(25)24-10-9-23-18(24)27-12-13-5-4-6-14(11-13)19(20,21)22/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYPKCIBFVPUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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